N-[4-(4-chlorophenoxy)phenyl]acetamide
Description
Chemical Structure and Properties N-[4-(4-Chlorophenoxy)phenyl]acetamide (IUPAC name) is an acetamide derivative featuring a 4-chlorophenoxy group attached to the para position of the phenyl ring. Its molecular formula is C₁₄H₁₂ClNO₂ (molecular weight: 277.71 g/mol). This compound is also referred to as Cl-ARC in pharmacological studies . It has been investigated for its role in secondary metabolite discovery and as a chemical elicitor in bacterial screening .
Properties
CAS No. |
76543-08-3 |
|---|---|
Molecular Formula |
C14H12ClNO2 |
Molecular Weight |
261.7 g/mol |
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]acetamide |
InChI |
InChI=1S/C14H12ClNO2/c1-10(17)16-12-4-8-14(9-5-12)18-13-6-2-11(15)3-7-13/h2-9H,1H3,(H,16,17) |
InChI Key |
IKIDTUGKQJZCFS-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl |
Other CAS No. |
76543-08-3 |
Synonyms |
Cl-ARC compound N-(4-(4-chlorophenoxy)phenyl)acetamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings and Trends
Substituent Impact on Bioactivity :
- Electron-withdrawing groups (e.g., nitro, chloro) enhance metabolic stability and receptor binding in analgesics .
- Bulky substituents (e.g., pyrrolidinylcarbonyl) improve lipophilicity, influencing blood-brain barrier penetration .
Paracetamol Derivatives : Chlorinated analogs like N-(3-chloro-4-hydroxyphenyl)acetamide emerge as photodegradants, raising concerns about drug stability .
Target Selectivity : Triazine-containing analogs (e.g., Compound G) demonstrate high specificity for sodium channels over other ion channels, reducing off-target effects .
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